molecular formula C15H12ClN3O B3350101 5-chloro-3-phenyl-1H-indole-2-carbohydrazide CAS No. 25434-84-8

5-chloro-3-phenyl-1H-indole-2-carbohydrazide

Cat. No. B3350101
CAS RN: 25434-84-8
M. Wt: 285.73 g/mol
InChI Key: JCVKRLHFTXMDKC-UHFFFAOYSA-N
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Description

“5-chloro-3-phenyl-1H-indole-2-carbohydrazide” is a chemical compound with a molecular weight of 271.7 . It is a solid at room temperature . The IUPAC name for this compound is 5-chloro-3-phenyl-1H-indole-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “5-chloro-3-phenyl-1H-indole-2-carbohydrazide” is represented by the linear formula C15H10ClNO2 . The InChI code for this compound is 1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H, (H,18,19) .


Physical And Chemical Properties Analysis

“5-chloro-3-phenyl-1H-indole-2-carbohydrazide” is a solid at room temperature . It has a molecular weight of 271.7 .

Mechanism of Action

While the exact mechanism of action for “5-chloro-3-phenyl-1H-indole-2-carbohydrazide” is not known, similar compounds have been found to inhibit the EGFR T790M/BRAF V600E pathways, which are over-activated in several malignancies . Another compound was reported as a novel glycogen phosphorylase inhibitor with brain-protective properties .

Safety and Hazards

The safety information available indicates that “5-chloro-3-phenyl-1H-indole-2-carbohydrazide” is classified under Acute Tox. 4 Oral hazard classification . The compound is sold “as-is” without any warranty .

properties

IUPAC Name

5-chloro-3-phenyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18-12)15(20)19-17/h1-8,18H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVKRLHFTXMDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359182
Record name 5-chloro-3-phenyl-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-phenyl-1H-indole-2-carbohydrazide

CAS RN

25434-84-8
Record name 5-chloro-3-phenyl-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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